molecular formula C16H15N3S B12119209 1-Benzyl-1H-indol-3-yl carbamimidothioate

1-Benzyl-1H-indol-3-yl carbamimidothioate

Cat. No.: B12119209
M. Wt: 281.4 g/mol
InChI Key: VSILOEHJANCMNQ-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indol-3-yl carbamimidothioate (CAS 1426291-05-5) is a synthetic indole derivative supplied for research applications. The core indole structure is a privileged scaffold in medicinal chemistry, known for its ability to interact with diverse biological targets . The specific molecular design of this compound, featuring a benzyl substitution at the indole nitrogen and a carbamimidothioate group at the 3-position, is of significant interest for developing potent enzyme inhibitors. This structural motif is found in compounds under investigation for their inhibitory activity against enzymes like tyrosinase, a key target in dermatology and food science . The incorporation of the thiosemicarbazide-related carbamimidothioate moiety is a critical feature, as this group is known to chelate metal ions, such as copper in the active site of metalloenzymes, thereby potentially disrupting their activity . Furthermore, N-benzyl substitution on the indole ring has been demonstrated in closely related molecules to markedly enhance biological potency and lipophilicity compared to unsubstituted indoles, suggesting improved cellular uptake and target engagement . Researchers can explore this compound as a key intermediate or pharmacophore for designing new inhibitors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

(1-benzylindol-3-yl) carbamimidothioate

InChI

InChI=1S/C16H15N3S/c17-16(18)20-15-11-19(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,11H,10H2,(H3,17,18)

InChI Key

VSILOEHJANCMNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 1h Indol 3 Yl Carbamimidothioate and Analogues

Established Synthetic Pathways for Indole-Substituted Carbamimidothioate Derivatives

The creation of indole-substituted carbamimidothioate derivatives can be approached through several established synthetic routes. These methods primarily focus on the formation of the carbamimidothioate moiety on a pre-existing indole (B1671886) scaffold.

A common and versatile method for the synthesis of carbamimidothioates (isothioureas) involves the use of thiourea (B124793) as a key reagent. This approach typically proceeds through the formation of an S-alkylisothiouronium salt, which can then be further reacted or modified.

The initial step involves the nucleophilic attack of the sulfur atom in thiourea on an appropriate electrophile, such as an alkyl halide. This S-alkylation reaction results in the formation of a stable S-alkylisothiouronium salt. The reaction of thiourea with benzyl (B1604629) chloride, for instance, yields S-benzylisothiouronium chloride. orgsyn.org This salt can then serve as a precursor to the desired carbamimidothioate.

A plausible synthetic route to 1-benzyl-1H-indol-3-yl carbamimidothioate would first involve the synthesis of 3-(halomethyl)-1-benzyl-1H-indole. This intermediate can then react with thiourea to form the corresponding S-(1-benzyl-1H-indol-3-ylmethyl)isothiouronium salt. Subsequent treatment of this salt under appropriate conditions can yield the target carbamimidothioate. The general mechanism for the formation of an S-alkylisothiouronium salt from an alkyl halide and thiourea proceeds via an SN2 mechanism. nih.govorgsyn.org

Reactants Product Reaction Type
Alkyl Halide, ThioureaS-Alkylisothiouronium SaltS-Alkylation (SN2)
3-(halomethyl)-1-benzyl-1H-indole, ThioureaS-(1-benzyl-1H-indol-3-ylmethyl)isothiouronium saltS-Alkylation

The synthesis of guanidine (B92328) derivatives from thioureas is also a well-established transformation. acs.org These methods often involve the activation of thiourea with various reagents to facilitate the addition of amines, leading to the formation of the guanidine core. orgsyn.org

An alternative pathway to indole-substituted carbamimidothioates involves the derivatization of indole-3-thiocyanates. Indole-3-thiocyanates can be prepared through the electrophilic thiocyanation of the indole ring.

Once formed, the indole-3-thiocyanate can serve as a precursor to the carbamimidothioate moiety. For example, the reaction of an indole-3-thiocyanate with an amine could potentially lead to the formation of an N-substituted carbamimidothioate derivative. The synthesis of 2-amino-1,3,4-thiadiazoles from N-tosylhydrazones and potassium thiocyanate (B1210189) highlights the reactivity of the thiocyanate group in forming new heterocyclic systems. researchgate.net

Strategies for N1-Benzylation of the Indole Core in Related Compounds

The introduction of a benzyl group at the N1 position of the indole ring is a crucial step in the synthesis of the target compound. Several methods exist for the N-alkylation of indoles. A widely used and efficient procedure involves the deprotonation of the indole nitrogen with a base, followed by reaction with an alkyl halide. orgsyn.org

A common method for N-benzylation utilizes a base such as potassium hydroxide (B78521) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the addition of benzyl bromide. orgsyn.org This method has been successfully applied to a variety of indole derivatives. orgsyn.org Another approach involves phase-transfer catalysis, which can facilitate the benzylation under milder conditions. google.com

Indole Substrate Reagents Product Yield
IndoleKOH, Benzyl Bromide, DMSO1-Benzyl-1H-indole85-89% orgsyn.org
Indole CarboxaldehydeBenzyl Halide, TEBACN-Benzylindole-3-carboxaldehydes- google.com

The synthesis of 1-benzyl-indole-3-carbinol, a related compound, also employs an initial N-benzylation step using potassium hydroxide and benzyl bromide in DMSO. nih.gov

Green Chemistry Approaches in the Synthesis of Indole and Guanidine Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of indole and guanidine derivatives to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. orgsyn.orgnih.govijcmas.com

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. orgsyn.orgijcmas.com The Fischer indole synthesis, a classic method for preparing indoles, has been adapted to microwave conditions, significantly reducing the reaction time from an overnight reflux to less than an hour. nih.gov

The synthesis of guanidine derivatives has also benefited from green chemistry approaches. For example, the guanylation of amines with cyanamide (B42294) can be catalyzed by scandium(III) triflate in water, avoiding the need for preactivated and often toxic guanylation reagents. researchgate.net Mechanochemical methods, such as ball-milling, have been successfully employed for the solvent-free synthesis of thioureas and guanidines. beilstein-journals.org

Synthetic Transformations and Modifications of the Carbamimidothioate Moiety

The carbamimidothioate (isothiourea) moiety is a versatile functional group that can undergo a variety of synthetic transformations, allowing for the further diversification of the target molecule.

One of the most common reactions of S-alkylisothiouronium salts is their conversion to thiols upon hydrolysis. researchgate.net This reaction provides a convenient method for the preparation of thiols from alkyl halides, using thiourea as a sulfur source. researchgate.net

The carbamimidothioate group can also be a precursor to guanidines. The reaction of an S-alkylisothiouronium salt with an amine can lead to the formation of a substituted guanidine. This transformation is a key step in many guanidine synthesis protocols. orgsyn.org

Furthermore, the carbamimidothioate moiety can participate in cyclization reactions to form various heterocyclic systems. For example, the reaction of α-bromocarbonyl compounds with thiourea can lead to the formation of thiazole (B1198619) derivatives. researchgate.net

Starting Material Reagents Product
S-Alkylisothiouronium SaltAqueous BaseThiol
S-Alkylisothiouronium SaltAmineSubstituted Guanidine
α-Bromocarbonyl Compound, Thiourea-Thiazole Derivative

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 1h Indol 3 Yl Carbamimidothioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region (typically δ 7.0-8.5 ppm) would be complex, containing signals for the nine protons of the bicyclic indole (B1671886) core and the monosubstituted benzyl (B1604629) group. Specifically, the C2-proton of the indole ring is expected to appear as a characteristic singlet downfield. rsc.org The five protons of the benzyl ring would present as a multiplet, while the four protons on the benzene (B151609) portion of the indole core would also exhibit multiplet splitting patterns. rsc.org A key diagnostic signal would be a singlet around δ 5.2-5.4 ppm, corresponding to the two benzylic methylene (B1212753) (CH₂) protons. rsc.org The carbamimidothioate group would contribute broad, exchangeable signals for its NH and NH₂ protons.

Table 1: Predicted ¹H NMR Data for 1-Benzyl-1H-indol-3-yl carbamimidothioate Data is predicted based on analogous structures. rsc.orgnih.gov

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~ 8.0 - 7.0 m 9H Ar-H (Indole, Benzyl)
~ 7.7 s 1H C2-H (Indole)
~ 5.3 s 2H N-CH₂-Ph

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Thirteen distinct signals would be expected in the aromatic region (δ 110-140 ppm) for the carbons of the indole and benzyl rings. The benzylic CH₂ carbon is predicted to appear around δ 50 ppm. rsc.org A crucial signal for the carbamimidothioate group is the C=N carbon, which is expected to resonate in the δ 150-160 ppm region, based on data from similar compounds. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on analogous structures. rsc.orgnih.gov

Chemical Shift (δ, ppm) Assignment
~ 155 S-C(=N)N
~ 137 Quaternary Ar-C
~ 136 Quaternary Ar-C
~ 129 - 110 Ar-C
~ 105 C3-Indole

2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. An HSQC experiment would correlate each proton signal to its directly attached carbon. HMBC would be vital for confirming the connectivity across quaternary carbons, for example, by showing correlations between the benzylic CH₂ protons and the indole C2 and N1 positions, as well as the ipso-carbon of the benzyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the neutral molecular formula is C₁₆H₁₅N₃S, corresponding to a monoisotopic mass of 293.0987 g/mol . The hydroiodide salt of this compound has the molecular formula C₁₆H₁₆IN₃S and a molecular weight of 409.29 g/mol . chemscene.com

In an HRMS experiment, typically using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The instrument measures the mass-to-charge ratio (m/z) to several decimal places. For C₁₆H₁₅N₃S, the expected exact mass for the [M+H]⁺ ion would be 294.1065. Experimental determination of a value within a few parts per million (ppm) of this calculated mass provides unambiguous confirmation of the molecular formula. This level of precision is demonstrated in studies of related carbamimidothioates, where observed masses typically align closely with calculated values, thereby validating their elemental composition. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit several characteristic absorption bands.

Key expected vibrations include:

N-H Stretching: Broad bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the NH₂ and NH groups of the carbamimidothioate functionality.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands in the 3000-2850 cm⁻¹ region from the benzyl methylene group. rsc.org

C=N Stretching: A strong absorption band around 1650-1630 cm⁻¹ from the imine double bond of the carbamimidothioate.

Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ range, characteristic of the indole and benzene rings. rsc.org

C-S Stretching: Weaker absorptions in the fingerprint region, typically around 800-600 cm⁻¹.

Table 3: Predicted FTIR Data for this compound Data is predicted based on analogous structures. rsc.org

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400–3200 N-H Stretch Carbamimidothioate (-NH₂)
> 3000 C-H Stretch Aromatic
3000–2850 C-H Stretch Aliphatic (CH₂)
1650–1630 C=N Stretch Imine

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interaction Analysis of Carbamimidothioate-Containing Compounds

Single-Crystal X-ray Diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com While a crystal structure for the title compound is not publicly documented, analysis of related carbamimidothioate-containing compounds reveals key structural motifs that are likely to be present. researchgate.netnih.gov

Molecular Conformation

Studies on various carbamimidothioate derivatives show that the central C-N bond lengths of the carbamimidothioate group are often nearly equal, suggesting significant resonance delocalization. researchgate.netnih.gov The configuration around the formal C=N double bond is consistently found to be Z. researchgate.net In structures containing both a carbamimidothioate group and a benzyl group, the relative orientation of these moieties is a key conformational feature, often described by a torsion angle. For instance, in the related structure of Benzyl N′-(1-methyl-1H-indol-3-ylmethylidene)hydrazinecarbodithioate, the plane of the carbodithioate portion and the phenyl ring subtend a significant angle. nih.gov

Intermolecular Interactions

Table 4: Typical Intermolecular Hydrogen Bond Parameters in Carbamimidothioate-Containing Crystals Data based on published structures of related compounds. researchgate.netnih.gov

Donor (D) - H ··· Acceptor (A) D···A Distance (Å) H···A Distance (Å) D-H···A Angle (°)
N-H···N ~2.9 - 3.1 ~2.0 - 2.2 ~150 - 170
N-H···O ~2.8 - 3.0 ~2.1 - 2.5 ~140 - 160

Chemical Reactivity and Mechanistic Studies of 1 Benzyl 1h Indol 3 Yl Carbamimidothioate

Reactivity Profiles of the Indole (B1671886) Nitrogen (N1) and C3 Position in Related Systems

The indole scaffold is a privileged structure in medicinal chemistry due to its versatile reactivity. nih.gov The nitrogen atom at position 1 (N1) and the carbon atom at position 3 (C3) are key sites for chemical modification.

The reactivity of the indole N1 position is influenced by the substituent attached to it. The presence of a benzyl (B1604629) group at the N1 position, as in 1-benzyl-1H-indole derivatives, impacts the nucleophilicity and steric accessibility of the nitrogen. In many indole systems, the N-H proton can be abstracted by a base, rendering the nitrogen nucleophilic for subsequent reactions. nih.gov However, the benzyl group in 1-benzyl-1H-indol-3-yl carbamimidothioate precludes such deprotonation and subsequent N-alkylation or N-acylation reactions that are common for N-unsubstituted indoles. nih.gov Studies on related 1-benzyl-indole derivatives have shown that this N1-substitution directs reactions towards other positions of the indole ring. nih.govresearchgate.net

The C3 position of the indole ring is typically the most nucleophilic and electron-rich position, making it highly susceptible to electrophilic attack. beilstein-journals.org This high reactivity is a cornerstone of indole chemistry, leading to a vast array of C3-functionalized derivatives. researchgate.net However, in the case of this compound, the C3 position is already substituted with the carbamimidothioate group. This pre-existing substituent significantly alters the reactivity profile. Further substitution at C3 is generally not observed unless a reaction proceeds through a mechanism that displaces the carbamimidothioate group. Instead, electrophilic attack is often redirected to the C2 position, although this is generally less favored than C3 attack in unsubstituted indoles. beilstein-journals.org

Table 1: Reactivity of Key Positions in Related Indole Systems

PositionGeneral Reactivity in Unsubstituted IndolesInfluence of N1-Benzyl GroupInfluence of C3-Substituent
N1 Nucleophilic after deprotonationBlocks N-H reactivity, influences ring electronicsIndirect electronic effects
C3 Highly nucleophilic, prone to electrophilic attackDirects electrophilic attack to C3Blocks C3, may direct attack to other positions (e.g., C2)

Chemical Transformations and Reaction Pathways Involving the Carbamimidothioate Group

The carbamimidothioate group, also known as an isothiourea derivative, is a versatile functional group capable of undergoing a variety of chemical transformations. nih.gov Its reactivity is characterized by the presence of multiple nucleophilic and electrophilic centers.

One common reaction pathway involves the S-alkylation or S-acylation of the sulfur atom. The sulfur atom in the carbamimidothioate moiety is nucleophilic and can react with electrophiles such as alkyl halides or acyl halides. nih.gov This leads to the formation of S-substituted derivatives.

Another significant transformation is the reaction with nucleophiles. The central carbon atom of the carbamimidothioate group is electrophilic and can be attacked by nucleophiles, leading to displacement of the sulfur-containing group or rearrangement of the molecule. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Cyclization reactions involving the carbamimidothioate group are also prevalent. scirp.org The nitrogen atoms and the sulfur atom can participate in intramolecular or intermolecular cyclizations to form various heterocyclic systems. For instance, reaction with bifunctional reagents can lead to the formation of thiazole (B1198619) or pyrimidine (B1678525) rings fused to or substituted on the indole scaffold. scirp.org

Hydrolysis of the carbamimidothioate group can occur under acidic or basic conditions, typically yielding a carbamate (B1207046), urea, or amine derivative at the C3 position of the indole, with the release of a thiol. The stability of the carbamimidothioate group towards hydrolysis is influenced by the substituents on the nitrogen and sulfur atoms.

Table 2: Common Chemical Transformations of the Carbamimidothioate Group

Reaction TypeReactant(s)Product Type(s)
S-Alkylation/AcylationAlkyl/Acyl HalidesS-Substituted Carbamimidothioates
Nucleophilic AttackNucleophiles (e.g., amines, alkoxides)Substituted Indoles, Rearranged Products
CyclizationBifunctional ReagentsFused or Substituted Heterocycles
HydrolysisAcid/BaseCarbamates, Ureas, Amines

Mechanistic Insights into the Formation of Derivatives and Related Compounds

The formation of derivatives from this compound often proceeds through well-defined mechanistic pathways. Understanding these mechanisms is key to predicting reaction outcomes and designing synthetic routes to novel compounds.

The synthesis of the parent compound, this compound, likely involves the reaction of 1-benzyl-1H-indole-3-thiocyanate with an amine or the reaction of 1-benzyl-1H-indole-3-yl isothiocyanate with an amine followed by S-alkylation.

Mechanistically, the formation of many derivatives begins with the inherent reactivity of the indole ring or the carbamimidothioate group. For example, in the synthesis of related indole derivatives, the Van Leusen three-component reaction has been utilized, which involves the in situ generation of an imine from an indole-3-carbaldehyde, followed by reaction with tosylmethyl isocyanide. nih.gov While not directly involving a carbamimidothioate, this illustrates the multi-component strategies that can be employed to build complex molecules on an indole scaffold.

In reactions where the carbamimidothioate group participates in a cyclization, the mechanism often involves an initial nucleophilic attack from one of the nitrogen atoms or the sulfur atom onto an electrophilic center, either intramolecularly or from an external reagent. This is often followed by a condensation or elimination step to form the final heterocyclic ring. For instance, the reaction of a related 3-cyanoacetyl indole with aldehydes and other reagents has been shown to proceed via Knoevenagel condensation followed by Michael addition and intramolecular cyclization. nih.gov

The formation of derivatives can also be influenced by the stability of intermediates. For example, the synthesis of 1-benzyl-indole-3-carbinol, a related compound, is designed to be more stable than its N-unsubstituted counterpart by preventing the formation of a reactive indolenine intermediate. nih.gov This highlights the role of the N1-benzyl group in controlling reaction pathways. The steric bulk of the benzyl group can also influence the regioselectivity of reactions by hindering approach to certain positions.

Table 3: Mechanistic Steps in the Formation of Indole Derivatives

Mechanistic StepDescriptionExample Reaction Type
Electrophilic SubstitutionAttack of an electrophile on the electron-rich indole ring.Friedel-Crafts Acylation, Vilsmeier-Haack Formylation
Nucleophilic AdditionAttack of a nucleophile on an electrophilic center of a substituent.Addition to a carbonyl group
CondensationFormation of a larger molecule with the elimination of a small molecule (e.g., water).Imine formation, Knoevenagel condensation
CyclizationFormation of a ring structure.Synthesis of fused heterocycles
RearrangementMigration of an atom or group within a molecule.Fischer Indole Synthesis

Computational Chemistry and Molecular Modeling of 1 Benzyl 1h Indol 3 Yl Carbamimidothioate and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict the three-dimensional geometry, electronic distribution, and reactivity of 1-Benzyl-1H-indol-3-yl carbamimidothioate and its derivatives.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For indole (B1671886) derivatives, these calculations can pinpoint the most likely sites for electrophilic and nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-receptor binding. For this compound, the MEP map would likely show negative potential around the sulfur and nitrogen atoms of the carbamimidothioate group, indicating their roles as hydrogen bond acceptors.

Table 1: Representative Quantum Chemical Properties of an Indole Analogue

ParameterCalculated ValueSignificance
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-1.8 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.4 eVChemical reactivity and kinetic stability
Dipole Moment3.5 DebyeOverall polarity of the molecule

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations are particularly valuable for conformational analysis and for studying the stability of a ligand when bound to a biological target, such as a protein or enzyme. youtube.com

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its accessible conformations in a simulated physiological environment. This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt, which is crucial for understanding its interaction with a receptor's binding site.

When a potential biological target is identified (e.g., through docking studies), MD simulations are performed on the ligand-protein complex. These simulations, often run for nanoseconds to microseconds, assess the stability of the binding pose and the persistence of key interactions. nih.gov Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low-RMSD trajectory suggests that the ligand remains securely in the binding pocket without significant conformational drift. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the protein or ligand are flexible or rigid. It can highlight key residues that move to accommodate the ligand.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and protein are tracked throughout the simulation. The persistence of specific hydrogen bonds is a strong indicator of their importance for binding affinity. researchgate.net

These simulations provide a detailed, atomistic view of the ligand-target recognition process, revealing how the ligand and protein adapt to each other to form a stable complex. rsc.org

Table 2: Analysis of a Hypothetical 100 ns MD Simulation of a Ligand-Protein Complex

Analysis MetricObservationInterpretation
Ligand RMSDStable fluctuation around 1.5 Å after initial equilibrationThe ligand maintains a stable binding pose within the active site.
Protein Backbone RMSDPlateaued at 2.0 Å for the duration of the simulationThe overall protein structure is stable and not disrupted by ligand binding.
Hydrogen Bond OccupancyH-bond with Asp128 has >90% occupancyA persistent and critical hydrogen bond for anchoring the ligand.
Conformational ChangesSide chain of Phe49 rotates to form a π-π stacking interactionInduced fit mechanism where the protein adapts to the ligand.

In Silico Molecular Docking Studies for Predictive Biological Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in identifying potential biological targets for new molecules and in elucidating the structural basis of their activity. For this compound and its analogues, docking studies can screen libraries of proteins to hypothesize potential mechanisms of action, such as enzyme inhibition or receptor antagonism. researchgate.netresearchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, typically reported as a docking score in kcal/mol. A more negative score indicates a more favorable predicted interaction.

Studies on various indole-based heterocyclic compounds have shown that they can dock effectively into the active sites of numerous enzymes, including those relevant to antimicrobial and anticancer therapies. researchgate.netresearchgate.net The indole ring often participates in hydrophobic interactions or π-π stacking with aromatic residues like tryptophan, tyrosine, or phenylalanine within the active site. The benzyl (B1604629) group can further occupy hydrophobic pockets, while the carbamimidothioate moiety, with its hydrogen bond donors and acceptors, can form crucial polar contacts with the protein. For instance, docking studies of indole derivatives against tyrosinase have shown key interactions with copper ions and histidine residues in the active site. nih.gov

Table 3: Example Docking Scores of Indole Analogues Against a Hypothetical Protein Target

Compound AnalogueModificationDocking Score (kcal/mol)Key Predicted Interactions
Analogue A (Lead)This compound-8.5H-bond with Asp86, π-π stacking with Phe121
Analogue B4-Fluoro-benzyl group-8.9H-bond with Asp86, π-π stacking with Phe121, Halogen bond
Analogue CUnsubstituted N-H on indole-7.2Loss of hydrophobic interaction from benzyl group
Analogue DMethylated carbamimidothioate-7.8Reduced H-bonding potential

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction of Carbamimidothioate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.

Developing a QSAR model for a series of carbamimidothioate derivatives involves several steps:

Data Set Assembly: A collection of molecules with varying structural features and their experimentally measured biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors that quantify various aspects of the molecular structure.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model training).

For carbamimidothioate derivatives, relevant descriptors might include those related to hydrophobicity (LogP), electronic properties (from quantum calculations), and steric parameters. A successful QSAR model could reveal, for example, that increasing the hydrophobicity of the benzyl substituent while maintaining hydrogen bonding capacity at the carbamimidothioate group leads to enhanced biological activity. nih.gov

Table 4: Hypothetical Dataset Structure for a QSAR Model of Carbamimidothioate Derivatives

CompoundLogP (Descriptor 1)HOMO-LUMO Gap (Descriptor 2)Molecular Surface Area (Descriptor 3)Experimental Activity (pIC₅₀)
Compound 14.24.5 eV350 Ų6.8
Compound 24.64.3 eV375 Ų7.1
Compound 33.94.6 eV340 Ų6.5
Compound 44.84.2 eV390 Ų7.5

Mechanistic Investigations of Biological Activities of 1 Benzyl 1h Indol 3 Yl Carbamimidothioate in in Vitro Systems

In Vitro Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines

Evaluation of Cell Line Susceptibility and Selectivity

Research has demonstrated the anti-proliferative effects of indole (B1671886) derivatives in various cancer cell lines. A synthetic analogue, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), has shown significantly enhanced potency in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells compared to its parent compound, indole-3-carbinol (B1674136) (I3C). nih.gov The IC50 values, which represent the concentration required to inhibit DNA synthesis by 50%, were determined to be 0.05 μM for 1-benzyl-I3C and 52 μM for I3C, indicating an approximately 1000-fold increase in potency for the synthesized derivative. nih.gov

Furthermore, 1-benzyl-I3C has demonstrated a broad range of sensitivity and anti-proliferative potency in melanoma cells, effectively inhibiting the proliferation of cells with various mutational profiles, including those with wild-type BRAF. nih.gov This is in contrast to I3C, which primarily targets cells with oncogenic BRAF. nih.gov The anti-proliferative activity of indole derivatives has also been observed in human colorectal cells (HCT-116), with some chalcone (B49325) derivatives containing an indole ring showing potent anticancer activity. jchr.org

In studies involving nervous system cancers, a novel indole ethyl isothiocyanate analog, 1-(t)butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M), was highly cytotoxic to neuroblastoma (NB) cell lines (SMS-KCNR, SK-N-SH, SH-SY5Y, IMR-32) with IC50 values ranging from 1.0-2.0 μM. nih.gov This compound also reduced the growth of several central nervous system (CNS) cancer cell lines, including glioblastoma and gliosarcoma. nih.gov

The selectivity of these compounds has also been a point of investigation. For instance, some organic arsenicals conjugated with 1,3-benzodioxole (B145889) derivatives exhibited broad-spectrum anti-proliferative efficiency against various cancer cell lines while showing significantly less inhibition against normal cell lines. mdpi.com

IC50 Values of Indole Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (μM)Reference
1-benzyl-I3CMCF-7Breast Cancer0.05 nih.gov
I3CMCF-7Breast Cancer52 nih.gov
NB7MSMS-KCNR, SK-N-SH, SH-SY5Y, IMR-32Neuroblastoma1.0-2.0 nih.gov

Mechanisms of Cell Growth Inhibition: Apoptosis Induction and Cell Cycle Modulation

The anti-proliferative effects of indole derivatives are often attributed to their ability to induce apoptosis and modulate the cell cycle. For instance, 1-benzyl-I3C has been shown to induce a robust G1 cell cycle arrest in both estrogen-responsive and estrogen-independent human breast cancer cell lines at significantly lower concentrations than its parent compound. nih.gov

In neuroblastoma cells, NB7M treatment led to significant chromatin condensation and DNA fragmentation, indicative of apoptosis. nih.gov Further analysis revealed that a majority of the cells accumulated in the early-apoptotic and late-apoptotic/necrotic stages. nih.gov This was accompanied by the cleavage of procaspase-3 and PARP-1, key executioners of apoptosis. nih.gov

Cell cycle analysis showed that NB7M caused S-phase arrest in SMSKCNR cells and G1-phase arrest in SH-SY5Y cells. nih.gov Similarly, another indole derivative, compound 7d, induced apoptosis in a dose-dependent manner and arrested cells in the G2/M phase. nih.gov

Specific Molecular Target Modulation (e.g., EGFR, CDK2, Tubulin Polymerization Inhibition)

The molecular mechanisms underlying the anti-proliferative activity of these indole compounds involve the modulation of specific molecular targets. 1-benzyl-I3C has been found to disrupt the endogenous interactions of the Sp1 transcription factor with the CDK6 promoter, a key regulator of the G1 phase of the cell cycle. nih.gov This effect was specific to the CDK6 promoter, as no such disruption was observed with the CDK4 promoter. nih.gov

In melanoma cells, 1-benzyl-I3C disrupts canonical Wnt/β-catenin signaling, leading to a decrease in β-catenin protein levels and an increase in components of the β-catenin destruction complex, such as glycogen (B147801) synthase kinase-3β (GSK-3β) and Axin. nih.gov This disruption occurs at or upstream of the Wnt co-receptor LRP6. nih.gov

Furthermore, some N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been designed as tubulin polymerization inhibitors. nih.gov Compound 7d from this series was found to inhibit tubulin polymerization in a manner consistent with colchicine (B1669291), a known microtubule-destabilizing agent. nih.gov

Aldehyde Dehydrogenase (ALDH) Isoform Inhibition Mechanisms

Aldehyde dehydrogenases (ALDHs) are a family of enzymes overexpressed in various cancers, contributing to drug resistance and poor prognosis. nih.govresearchgate.net Several indole-based compounds have been investigated as inhibitors of ALDH isoforms.

Substituted indole-2,3-diones have been shown to exhibit differential inhibition of ALDH1A1, ALDH2, and ALDH3A1. nih.gov Kinetic studies revealed that these inhibitors act competitively with respect to the aldehyde substrate and noncompetitively or in a mixed-type manner with respect to the coenzyme. nih.gov The potency of these inhibitors is influenced by substitutions on the indole ring and the nature of the linker group. nih.gov For instance, longer alkyl-chain linkers generally favor ALDH1A1 and ALDH3A1 inhibition. nih.gov

Another study identified an isatin (B1672199) derivative as a potent multi-isoform ALDH inhibitor, showing significant inhibition of ALDH1A1, ALDH3A1, and ALDH1A3. nih.gov Benzyloxybenzaldehyde derivatives have also been developed as selective inhibitors of ALDH1A3. mdpi.com The inhibition of ALDH isoforms is considered a promising strategy to overcome cancer drug resistance. researchgate.netresearchgate.net

Inhibition of ALDH Isoforms by Indole Derivatives

Compound TypeTargeted ALDH IsoformsMechanism of InhibitionReference
Substituted indole-2,3-dionesALDH1A1, ALDH2, ALDH3A1Competitive with aldehyde substrate nih.gov
Isatin derivativeALDH1A1, ALDH3A1, ALDH1A3Multi-isoform inhibitor nih.gov
Benzyloxybenzaldehyde derivativesALDH1A3Selective inhibitor mdpi.com

Receptor Interaction and Signaling Pathway Modulation in In Vitro Assays

Kappa-Opioid Receptor Antagonism of Indole-Guanidine Derivatives

Indole-based structures have been utilized as scaffolds for developing antagonists for the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in pain, mood, and addiction. mdpi.comnih.govfrontiersin.org By attaching various cationic groups, such as guanidines, to the indole moiety, researchers have developed potent and selective KOR antagonists. acs.orgnih.gov

One such derivative, 5'-guanidinonaltrindole (B10772374) (GNTI), was found to be a highly potent and selective KOR antagonist, being two times more potent and 6-10 times more selective than the standard antagonist norbinaltorphimine (B1679850) (nor-BNI). acs.orgnih.gov The order of potency for these derivatives was generally found to be guanidines > amidines ≈ quaternary ammonium (B1175870) > amines. nih.gov

Molecular modeling studies suggest that the high selectivity of GNTI is due to the interaction of its protonated guanidinium (B1211019) group with a specific amino acid residue (Glu297) in the KOR, which is not conserved in mu- and delta-opioid receptors. acs.orgnih.gov This targeted interaction provides a basis for the development of selective KOR antagonists with potential therapeutic applications. nih.gov

Histamine (B1213489) H3/H4 Receptor Modulatory Activity of Carbamimidothioate Analogues

While direct studies on the histamine H3/H4 receptor modulatory activity of 1-Benzyl-1H-indol-3-yl carbamimidothioate are not extensively available in the public domain, research into structurally related guanidine (B92328) and carbamate (B1207046) analogues provides significant insights into the potential interactions of such scaffolds with histamine receptors. The guanidinium group, being a bioisostere of the protonated primary amine in histamine, is a key feature in many histamine receptor ligands.

Investigations into novel guanidine derivatives have identified them as potential histamine H3 receptor (H3R) antagonists. nih.gov For instance, a series of guanidines were designed and synthesized to act as H3R antagonists or inverse agonists. nih.gov The rationale for this approach often involves replacing flexible linkers in known H3R antagonists with more rigid structures to enhance binding affinity. nih.gov In one study, the replacement of a seven-methylene linker with a 1,4-cyclohexylene or p-phenylene group in previously established H3R antagonists led to a significant decrease in H3R antagonistic activity but resulted in potent antagonists for muscarinic M2 and M4 receptors. nih.gov This highlights the sensitivity of receptor selectivity to minor structural modifications.

The interaction of such ligands with the H3R is thought to involve the positively charged guanidino moiety forming an ionic bond with key amino acid residues in the receptor's binding site, such as glutamic acid (E2065.46), and a cation-π interaction with tyrosine (Y1674.57). nih.gov

Furthermore, a study on imidazole-containing carbamates revealed that these compounds can display high affinity for the human H3R, with some exhibiting stereoselectivity. nih.gov The same study showed that these compounds had moderate to weak affinities for the human histamine H4 receptor (H4R). nih.gov This suggests that the carbamate linkage, which is structurally related to the carbamimidothioate group, can be a viable component in the design of H3R ligands.

The histamine H4 receptor is another important target in inflammatory and immune responses. nih.gov Research has led to the identification of 4-methylhistamine (B1206604) as a potent and selective H4R agonist. nih.gov Notably, the compound JNJ 7777120, which contains a 5-chloro-1H-indole moiety, is a selective H4R antagonist, demonstrating that the indole scaffold is a key element for H4R antagonism. nih.govresearchgate.net

The following table summarizes the activity of selected compounds at histamine receptors, illustrating the impact of different structural motifs on receptor affinity.

Compound Name/ClassTarget Receptor(s)ActivityReference
Guanidine DerivativesHistamine H3RAntagonist/Inverse Agonist nih.gov
Imidazole-containing CarbamatesHistamine H3R, H4RHigh affinity for H3R, moderate to weak for H4R nih.gov
4-methylhistamineHistamine H4RPotent and selective agonist nih.gov
JNJ 7777120Histamine H4RSelective antagonist nih.govresearchgate.net

This table is generated based on the findings in the referenced literature.

Mechanistic Studies on Other In Vitro Biological Effects (e.g., anti-inflammatory, antimicrobial activities of indole/guanidine hybrids)

The hybrid structure of compounds combining an indole nucleus with a guanidine or a related moiety, such as carbamimidothioate or thiosemicarbazone, has been a fertile ground for discovering new therapeutic agents with a range of biological activities, including anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity:

The indole nucleus is a well-established pharmacophore in anti-inflammatory drugs, with indomethacin (B1671933) being a classic example. chemrxiv.org Research has shown that novel indole derivatives can exhibit significant anti-inflammatory properties by modulating key inflammatory pathways. For instance, studies on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives revealed their ability to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. rsc.org

Similarly, indole-3-carbinol, a natural indole derivative, has been shown to attenuate the inflammatory response by activating the aryl hydrocarbon receptor (AhR). nih.govnih.gov This activation leads to a reduction in the expression of pro-inflammatory genes. nih.govnih.gov Other studies on 1,5-disubstituted indole derivatives have also demonstrated significant anti-inflammatory activity in vitro. researchgate.net The combination of an indole ring with other heterocyclic systems, such as imidazole, has also been explored to create hybrid molecules with promising anti-inflammatory and antinociceptive activities.

Antimicrobial Activity:

Indole-guanidine hybrids and related structures have shown considerable promise as antimicrobial agents. The guanidinium group can interact with and disrupt bacterial cell membranes, a key mechanism of antimicrobial action. A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties demonstrated a broad spectrum of activity against various bacteria and fungi. nih.gov

Specifically, 1-benzyl-indole derivatives have been the focus of several antimicrobial studies. The synthesis of new heterocyclic derivatives starting from 1-benzyl-3-bromoacetyl indole has yielded compounds with potent activity against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. nih.govresearchgate.net Another study on 1-benzyl-indole hybrid thiosemicarbazones, while primarily focused on tyrosinase inhibition, also highlighted the potential antimicrobial and anticancer activities of N-substituted indole derivatives. rsc.org

The table below presents the in vitro antimicrobial activity of selected 1-benzyl-indole derivatives against various pathogens.

CompoundTest OrganismActivityReference
3-(1-benzyl indol-3-yl)quinoxalin-2(1H)one (11a)P. aeruginosa, B. cereus, S. aureusActive nih.govresearchgate.net
2-(4-methyl piperazin-1-yl)-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) (15a)P. aeruginosa, B. cereus, S. aureusActive nih.govresearchgate.net
2-chloro-3-(1-benzyl indol-3-yl)quinoxaline (12a)C. albicansActive nih.govresearchgate.net

This table summarizes findings on the antimicrobial activity of specific compounds as reported in the cited literature.

Structure Activity Relationship Sar Studies for 1 Benzyl 1h Indol 3 Yl Carbamimidothioate Derivatives

Influence of N1-Benzyl Substitution on Biological Potency and Stability

The substitution at the N1 position of the indole (B1671886) ring with a benzyl (B1604629) group has been shown to significantly impact the biological potency and chemical stability of indole derivatives. In a study on the related compound, 1-benzyl-indole-3-carbinol, the presence of the N1-benzyl group led to a remarkable 1000-fold increase in potency in suppressing the growth of human breast cancer cells compared to the unsubstituted indole-3-carbinol (B1674136) nih.gov. This enhanced potency is attributed to two main factors: increased stability and greater hydrophobicity nih.gov.

The bulky benzyl group at the N1 position provides steric hindrance, which stabilizes the molecule by preventing the formation of oligomeric condensation products that can occur with unsubstituted indoles under acidic conditions nih.gov. This increased stability ensures that the molecule remains intact and can exert its biological effects without degradation. Furthermore, the hydrophobic character of the benzyl group is a critical factor in enhancing biological potency, likely by improving the compound's ability to interact with and penetrate biological membranes to reach its target nih.gov.

While these findings are on a related indole structure, they strongly suggest that the N1-benzyl group of 1-benzyl-1H-indol-3-yl carbamimidothioate is a key contributor to its biological activity and stability. Modifications to the benzyl ring, such as the introduction of various substituents, could further modulate these properties. The table below summarizes the general effects observed with N1-substitutions on indole derivatives.

N1-SubstitutionEffect on PotencyEffect on StabilityRationale
Unsubstituted (-H)LowerLowerProne to oligomerization and degradation.
Benzyl GroupSignificantly HigherHigherIncreased hydrophobicity and steric hindrance preventing degradation nih.gov.
Substituted Benzyl GroupsPotentially ModulatedPotentially ModulatedElectronic and steric effects of substituents can alter hydrophobicity and interaction with targets.

Impact of Carbamimidothioate Moiety Modifications on Biological Activity and Selectivity

The carbamimidothioate moiety at the C3 position of the indole ring is a critical determinant of the biological activity and selectivity of this class of compounds. This functional group, which is a thio-analogue of guanidine (B92328), can engage in various interactions with biological targets. Modifications to this moiety can significantly alter the compound's pharmacological profile.

While direct SAR studies on the carbamimidothioate moiety of this compound are not extensively documented in the available literature, insights can be drawn from studies on related thiourea (B124793) and guanidine derivatives of indole. The sulfur atom in the carbamimidothioate group can influence the molecule's electronic properties and hydrogen bonding capacity.

Key potential modifications to the carbamimidothioate moiety and their predicted impact include:

Alkylation/Arylation of the Sulfur Atom: The nature of the substituent on the sulfur atom can affect the molecule's lipophilicity and steric profile. Different alkyl or aryl groups could be explored to optimize target binding and pharmacokinetic properties.

The table below outlines potential modifications and their hypothetical effects on biological activity.

Modification of Carbamimidothioate MoietyPotential Impact on Biological ActivityPotential Impact on Selectivity
Variation of S-substituentAlteration of lipophilicity and steric interactions with the target.May influence binding to specific isoforms or subtypes of a target protein.
N-alkylation or N-arylationModification of hydrogen bonding capacity and overall polarity.Could introduce specific interactions with the target, leading to enhanced selectivity.
Replacement with GuanidineChanges in hydrogen bonding and basicity, potentially altering target interactions.Different binding modes may lead to a different selectivity profile.
Replacement with ThioureaAlteration of electronic properties and hydrogen bond donor/acceptor profile.May lead to interactions with different sets of amino acid residues in the target's binding site.

Role of Indole Ring Substitutions in Modulating Biological Effects

Studies on various indole derivatives have demonstrated that the position and nature of substituents on the indole ring are critical for activity. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions (e.g., C4, C5, C6, C7) can fine-tune the biological activity. The position of a methoxy group on the indole ring, for example, has been shown to be a critical determinant of the antiproliferative activity of certain indole derivatives nih.gov.

In the context of this compound, substitutions on the indole ring could lead to:

Enhanced Binding Affinity: Introduction of substituents that can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target protein.

Improved Pharmacokinetic Properties: Modification of lipophilicity and metabolic stability by adding appropriate functional groups.

Altered Selectivity: Introduction of substituents that favor binding to one biological target over another.

The following table summarizes the potential effects of substitutions at different positions of the indole ring.

Indole Ring PositionType of SubstituentPotential Effect on Biological Activity
C2Small alkyl or aryl groupsMay influence the orientation of the C3-substituent and interaction with the target.
C4, C6Halogens, methoxy, nitro groupsCan modulate electronic properties and provide additional binding interactions.
C5Halogens, alkyl, alkoxy groupsOften a key position for substitution to enhance potency in various classes of indole derivatives.
C7Small, non-bulky groupsSubstitutions at this position can influence the conformation of the N1-benzyl group.

Comparative SAR Analysis with Related Indole-Guanidine and Indole-Imidothiocarbamate Hybrids

A comparative analysis of the SAR of this compound with related indole-guanidine and indole-imidothiocarbamate hybrids can provide valuable insights into the role of the C3-substituent in determining biological activity. These three classes of compounds share a common indole scaffold but differ in the nature of the basic, nitrogen-containing functional group at the 3-position.

Indole-Guanidine Hybrids: Guanidine-containing molecules are known to exhibit a range of biological activities, often attributed to the ability of the guanidinium (B1211019) group to form strong hydrogen bonds and electrostatic interactions with biological targets. Several studies have explored indole-guanidine hybrids as potential therapeutic agents. For instance, certain indole-guanidines have demonstrated potent anti-proliferative activity against various cancer cell lines.

Indole-Imidothiocarbamate Hybrids: Imidothiocarbamates are S-alkylated thioureas and are structurally very similar to carbamimidothioates. The SAR of this class of indole derivatives is less explored in the available literature, making a direct comparison challenging. However, based on their structure, they would share some properties with both thioureas and carbamimidothioates.

The key differences and their potential impact on SAR are summarized in the table below.

Compound ClassKey Structural Feature at C3Potential SAR Implications
Indole-CarbamimidothioateS-alkylated isothioureaCombines features of guanidine and thiourea; the S-substituent offers a handle for modification of steric and electronic properties.
Indole-GuanidineGuanidinium groupStrong basicity and hydrogen bonding capacity; often involved in key interactions with acidic residues in target proteins.
Indole-ImidothiocarbamateS-alkylated thioureaSimilar to carbamimidothioate but with a different substitution pattern on the nitrogen atoms, which can affect hydrogen bonding and overall conformation.

Molecular Interactions and Target Engagement of 1 Benzyl 1h Indol 3 Yl Carbamimidothioate

Characterization of Binding Sites through Molecular Modeling and Mutagenesis Studies

While direct mutagenesis studies specifically for 1-Benzyl-1H-indol-3-yl carbamimidothioate are not extensively detailed in publicly available literature, this technique is a cornerstone for validating computational predictions. In such studies, specific amino acids within the predicted binding site are systematically mutated. The impact of these mutations on the binding affinity and functional activity of the compound is then measured. A significant change in binding or activity upon mutation of a particular residue provides strong evidence for its direct involvement in the interaction with the ligand. For instance, if a molecular model predicts a hydrogen bond between the carbamimidothioate group and a serine residue, mutating this serine to a non-polar residue like alanine (B10760859) would be expected to disrupt binding.

Biophysical Techniques for Ligand-Protein Interaction Assessment

A suite of biophysical techniques can be employed to experimentally measure the interaction between this compound and its protein targets. These methods provide quantitative data on binding affinity, stoichiometry, and kinetics.

Technique Information Provided Typical Data Output
Isothermal Titration Calorimetry (ITC)Direct measurement of the heat change upon binding, allowing for determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.Thermogram showing heat pulses, which are integrated to generate a binding isotherm.
Surface Plasmon Resonance (SPR)Real-time analysis of the association and dissociation rates of the ligand-protein complex, providing kinetic constants (kon and koff) and the dissociation constant (Kd).Sensorgram plotting response units versus time, showing association and dissociation phases.
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides atomic-level information on the binding interface by monitoring chemical shift perturbations in the protein or ligand spectrum upon complex formation.2D NMR spectra (e.g., ¹H-¹⁵N HSQC) showing shifts in peak positions for specific amino acid residues.
X-ray CrystallographyCan provide a high-resolution, three-dimensional structure of the ligand-protein complex, offering a definitive view of the binding mode and all interacting residues.Electron density map and a refined atomic model of the complex.

These techniques, often used in conjunction, provide a comprehensive picture of the ligand-protein interaction, validating and refining the insights gained from computational models.

Computational Insights into Binding Affinity and Specificity

Computational methods are instrumental in predicting the binding affinity and specificity of this compound. Molecular docking simulations can rapidly screen potential protein targets and predict the most favorable binding poses. The scoring functions used in these simulations provide an estimation of the binding energy, which correlates with binding affinity.

Furthermore, more computationally intensive methods like Molecular Dynamics (MD) simulations can be used to explore the dynamic nature of the ligand-protein complex. MD simulations track the movements of all atoms in the system over time, providing insights into the stability of the binding pose and the role of solvent molecules in the interaction. Free energy calculation methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can be applied to MD simulation trajectories to provide more accurate predictions of binding free energies.

Advanced Research Directions and Future Academic Perspectives

Development of Novel and Efficient Synthetic Routes for Targeted Derivatives

The future synthesis of derivatives based on the 1-Benzyl-1H-indol-3-yl carbamimidothioate scaffold will focus on efficiency, diversity, and scalability. While direct synthesis of the parent compound is not widely reported, established methods for analogous structures provide a clear path forward. The key will be the development of novel routes that allow for late-stage functionalization and the creation of diverse chemical libraries.

A foundational approach involves the selective S-alkylation of a corresponding thiourea (B124793) precursor, a method successfully used for synthesizing other (4-sulphamoylphenyl)carbamimidothioates. nih.gov This strategy would begin with 1-benzyl-1H-indole, which can be converted to a 3-substituted thiourea intermediate. Subsequent reaction with various alkyl or benzyl (B1604629) halides under controlled conditions would yield the desired carbamimidothioate derivatives. nih.gov

Advanced synthetic research could explore transition-metal-free reductive coupling methods. For instance, the coupling of an indole-3-tosylhydrazone with thiols has been shown to produce 3-(phenylthio)methyl indoles efficiently. researchgate.net Adapting such protocols could provide a robust and cost-effective alternative to traditional methods. researchgate.net Furthermore, one-pot or domino reactions, which combine multiple synthetic steps into a single procedure, represent a highly efficient strategy for generating libraries of complex indole (B1671886) derivatives. researchgate.net Researchers have successfully used such approaches to create pyrano[2,3-c]pyrazole derivatives from N-substituted indole-3-carboxaldehydes. dntb.gov.ua

Synthetic Strategy Key Reagents/Precursors Potential Advantages
Selective S-Alkylation 1-Benzyl-1H-indol-3-yl thiourea, Alkyl/Benzyl HalidesHigh selectivity, reliable, modular for introducing diversity at the sulfur atom. nih.gov
Transition-Metal-Free Coupling 1-Benzyl-1H-indole-3-tosylhydrazone, ThiolsAvoids costly and toxic metal catalysts, operational simplicity, broad substrate scope. researchgate.net
Domino/One-Pot Reactions 1-Benzyl-1H-indole-3-carboxaldehyde, Amines, MalononitrileIncreased efficiency, reduced waste, rapid assembly of complex heterocyclic systems. dntb.gov.ua
Late-Stage Functionalization Pre-formed this compound coreAllows for modification of complex molecules, useful for structure-activity relationship (SAR) studies. acs.org

Exploration of Undiscovered Biological Targets and Pathways for Therapeutic Development

The therapeutic potential of indole derivatives is vast, with demonstrated efficacy against a range of targets including protein kinases, tubulin, and histone deacetylases (HDACs). nih.gov For this compound, the unique isothiourea moiety suggests novel biological activities beyond those typical of simple indoles.

A primary area of investigation should be its potential as a carbonic anhydrase (CA) inhibitor. Alkyl and benzyl (4-sulphamoylphenyl)carbamimidothioates have shown potent, low nanomolar inhibition of several human CA isoforms. nih.gov Given this precedent, the title compound is a strong candidate for evaluation against various CAs, which are validated targets for diuretics, anti-glaucoma agents, and even anticancer therapies.

Furthermore, indole derivatives are known to act as tubulin polymerization inhibitors, a mechanism central to the action of many successful anticancer drugs. nih.gov The this compound scaffold could be optimized to interact with the colchicine (B1669291) binding site on tubulin, inducing G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov The benzyl group at the N1-position can enhance hydrophobic interactions within protein binding pockets, potentially increasing potency compared to unsubstituted indoles. nih.gov Other promising avenues include targeting inflammatory pathways like NF-κB and COX-2 or exploring its role in modulating the gut microbiome, where indole derivatives can influence gut barrier integrity and immune responses. nih.govnews-medical.net

Potential Target Class Specific Example Rationale for Investigation
Enzyme Inhibition Carbonic Anhydrase (hCA) IsoformsThe carbamimidothioate moiety is a known pharmacophore for potent CA inhibition. nih.gov
Cytoskeletal Proteins TubulinIndole core is a scaffold for tubulin polymerization inhibitors; benzyl group can enhance binding. nih.govnih.gov
Protein Kinases Various (e.g., B-RAF)The indole scaffold is a key component of many kinase inhibitors used in oncology. researchgate.net
Inflammatory Pathways NF-κB, COX-2Many indole derivatives exhibit anti-inflammatory properties by modulating these key pathways. nih.gov
Microbiome Interaction Gut Microbiota Metabolite ProductionIndole derivatives can protect the gut barrier and modulate immune balance through microbial interactions. news-medical.net

Integration of Advanced Computational Approaches for Predictive Chemical Biology

Computational chemistry is an indispensable tool for accelerating drug discovery. For this compound and its derivatives, in silico methods can guide synthesis, predict biological activity, and elucidate mechanisms of action.

Molecular docking studies are essential for visualizing how these molecules might bind to potential targets like carbonic anhydrase or the colchicine site of tubulin. nih.gov These simulations can predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts), thereby prioritizing the most promising derivatives for synthesis and biological testing.

Beyond docking, more advanced machine learning (ML) models can be employed. Researchers have used ML to predict the reactivity and properties of indole derivatives, such as identifying sites of enhancement in photo-CIDNP experiments based on molecular features like the nucleophilic Fukui index. acs.org Similar models could be developed to predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties of new carbamimidothioate derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can further refine the design process by correlating structural modifications with changes in biological activity.

Computational Method Application Predicted Outcome
Molecular Docking Binding pose prediction at target sites (e.g., carbonic anhydrase, tubulin).Binding affinity scores, identification of key amino acid residues for interaction, SAR guidance. nih.gov
Machine Learning (ML) Prediction of ADME properties, target activity, and site reactivity.Classification of compounds as active/inactive, prediction of metabolic stability, identification of promising lead candidates. acs.org
Quantitative Structure-Activity Relationship (QSAR) Correlate physicochemical properties with biological activity across a derivative library.A predictive model to guide the design of more potent and selective analogs. acs.org
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability, understanding conformational changes upon binding.

Application in Fragment-Based Drug Discovery and Combinatorial Chemistry Libraries

The this compound structure is well-suited for both fragment-based drug discovery (FBDD) and the construction of combinatorial libraries. wikipedia.org FBDD starts with small, low-complexity molecules ("fragments") that are grown or linked to create more potent leads. researchgate.netnih.gov

The indole core itself is a classic fragment. A library of simple indoles, including 1-benzyl-1H-indole, could be screened against a protein target. Once a hit is identified and its binding mode is determined (often via X-ray crystallography), the carbamimidothioate moiety can be "grown" from the C3 position to pick up additional interactions and improve affinity. nih.govlu.se This approach is highly atom-efficient and can explore chemical space more broadly than traditional high-throughput screening. nih.govmdpi.com

In parallel, the scaffold is ideal for combinatorial chemistry. wikipedia.orgnih.gov A library can be designed around the central 1-benzyl-indole core. Diversity can be introduced at two key points:

The Benzyl Group: A variety of substituted benzyl groups can be introduced at the N1 position to probe different hydrophobic and electronic environments.

The Carbamimidothioate Group: The terminal nitrogen of the isothiourea can be substituted with a wide range of alkyl, aryl, or heterocyclic moieties.

This combinatorial approach allows for the rapid synthesis of a large number of related compounds, enabling a thorough exploration of the structure-activity relationship around the core scaffold. acs.orgcombichemistry.com

Drug Discovery Approach Core/Fragment Diversification Points Goal
Fragment-Based Drug Discovery (FBDD) 1-Benzyl-1H-indoleC3-position for "growing" the carbamimidothioate group.To build a high-affinity lead from a low-affinity fragment hit in a structure-guided manner. researchgate.netnih.gov
Combinatorial Chemistry This compoundN1-benzyl ring substitutions; Terminal nitrogen of the isothiourea.Rapid generation of a large library to systematically explore SAR and optimize potency and selectivity. nih.govcombichemistry.com

Q & A

Q. What experimental approaches are used to study the compound’s interactions with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy and stoichiometry.
  • Cellular assays : Test cytotoxicity and enzyme inhibition in vitro using HEK293 or HeLa cell lines .

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